molecular formula C19H20N2O2S B2675571 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 905765-42-6

3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2675571
CAS No.: 905765-42-6
M. Wt: 340.44
InChI Key: KWGXFHCDFDSVMT-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dihydrothiazole Research

The exploration of thiazole derivatives dates to the late 19th century, with landmark contributions from Hantzsch and Widman, who established foundational synthesis protocols. Richard Willstätter’s 1909 breakthrough in synthesizing thiazolines via thioamide dialkylation marked a pivotal advancement, enabling systematic studies of hydrogenated thiazole systems. The Hantzsch-thiazole synthesis, which couples α-haloketones with thioamides, remains a cornerstone for generating thiazole and dihydrothiazole scaffolds. Subsequent innovations, such as the Asinger reaction (1956), expanded access to 3-thiazolines through multicomponent reactions involving α-halogenated carbonyl compounds, thiols, and ammonia. These methodologies laid the groundwork for dihydrothiazoles’ integration into bioactive molecules, including antibiotics (e.g., penicillin derivatives) and anticancer agents.

The evolution of dihydrothiazole chemistry accelerated with the recognition of their role in natural products and pharmaceuticals. For instance, cysteine-derived thiazolidines in peptide alkaloids and firefly luciferin’s thiazoline moiety underscored their biological relevance. Modern techniques, such as microwave-assisted cyclization and solvent-free syntheses, have further refined the efficiency and scalability of dihydrothiazole production.

Significance of Phenylimino-Substituted Thiazole Derivatives

Phenylimino-substituted thiazoles, such as 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol, exhibit unique electronic and steric properties that enhance their pharmacological potential. The phenylimino group (–N=Ph) introduces rigidity and π-conjugation, favoring interactions with biological targets like enzymes and receptors. For example, thiazole hybrids bearing electron-withdrawing substituents (e.g., halogens) on aromatic rings demonstrate enhanced anticancer and antimicrobial activities.

Table 1: Bioactivity Trends in Phenylimino-Thiazole Derivatives

Substituent Position Electronic Nature Biological Activity (IC₅₀/EC₅₀) Target Pathway
4-(3-Methoxyphenyl) Electron-donating Anticancer (0.12–0.16 μM) BRAF V600E
2-(Phenylimino) Conjugated system Antimicrobial (MIC: 4–8 μg/mL) Penicillin-binding proteins
3-Propanol Hydrophilic Improved solubility N/A

The Z-configuration of the imino group in the target compound ensures optimal spatial alignment for target binding, as evidenced by molecular docking studies on analogous thiazolines. Additionally, the 3-methoxyphenyl moiety enhances lipophilicity, facilitating membrane penetration, while the propan-1-ol group improves aqueous solubility—a critical factor in drug bioavailability.

Current Research Landscape for 3-Substituted Dihydrothiazoles

Recent advances in 3-substituted dihydrothiazole synthesis emphasize efficiency, regioselectivity, and functional group tolerance. The table below summarizes key methodologies:

Table 2: Synthetic Methods for 3-Substituted Dihydrothiazoles

Method Reactants Conditions Yield (%) Reference
Hantzsch-thiazole synthesis Phenacyl bromide, thioamides DMF, 25°C, 3 h 60–75
Microwave-assisted Aryl ketonitriles, aminothiols Solvent-free, 150°C, 20 min 85–92
Intramolecular cyclization Dibromopropylisothiocyanate, pyrazoles EtOH, reflux, 2 h 70–80
Asinger reaction α-Halogenated ketones, NaSH, NH₃ Multicomponent, 80°C, 6 h 50–65

Molecular hybridization strategies, such as conjugating dihydrothiazoles with pyrazole or triazole fragments, have yielded compounds with dual anticancer and anti-inflammatory activities. For instance, thiazoline-pyrazoline hybrids inhibit BRAF V600E kinase (IC₅₀: 0.12 μM) and exhibit low toxicity profiles compared to cisplatin. The target compound’s 3-propanol substituent aligns with trends toward polar moieties that enhance pharmacokinetics without compromising activity.

Current research prioritizes structure-activity relationship (SAR) studies to optimize substituent effects. For example, electron-withdrawing groups at the 4-position of the phenyl ring correlate with improved anticancer potency, while hydrophilic groups at the 3-position enhance solubility. Computational approaches, including density functional theory (DFT) and molecular dynamics simulations, are increasingly employed to predict binding affinities and guide synthetic efforts.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-17-10-5-7-15(13-17)18-14-24-19(21(18)11-6-12-22)20-16-8-3-2-4-9-16/h2-5,7-10,13-14,22H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGXFHCDFDSVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the addition of propanol to the thiazole ring to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole derivative that has shown promise in various scientific research applications, particularly in medicinal chemistry. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic development.

Synthesis and Production

The synthesis typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves adding propanol to form the target compound. For industrial production, methods are optimized for high yield and purity through continuous flow reactors and automated synthesis processes .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects against various diseases. Thiazole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds similar to this one exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies have shown that it can inhibit cell proliferation in cancer cell lines such as HT-29 (colon cancer) and HeLa (cervical cancer). The IC50 values suggest it may be more effective than traditional chemotherapeutics in certain contexts.
CompoundCell LineIC50 (µM)Mechanism
3fHT-290.5Induces apoptosis via ROS production
3fHeLa0.7Inhibits tubulin polymerization

The mechanisms of action include induction of apoptosis through mitochondrial pathways and disruption of microtubule dynamics essential for cell division .

Chemical Biology

The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be modified into derivatives with potentially enhanced biological activity.

Industrial Applications

In addition to its medicinal applications, the compound is explored for use in developing new materials and as a catalyst in specific chemical reactions. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the literature, highlighting structural variations and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Synthesis Method Reference
Target Compound : 3-[(2Z)-4-(3-Methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol 3-Methoxyphenyl, phenylimino, propan-1-ol ~385.5 (calculated) Not reported Likely involves thiazole condensation
1-[(2Z)-2-(Phenylimin)-4-methyl-3-[2-(piperazine-1-yl)ethyl]-2,3-dihydro-1,3-thiazole-5-yl]ethan-1-one hydrochloride Piperazine-ethyl, methyl ~456.95 (estimated) Cardiotropic (hypothesized) Reflux in 2-propanol
4-[(2Z)-3-Benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol Benzyl, di-tert-butylphenol 562.8 (CAS: 5628-62-6) Antioxidant (speculative) Undisclosed
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4-Methoxyphenyl, benzothiazole, pyrazoline ~429.5 (calculated) Antitumor, antidepressant Condensation in ethanol
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol Benzimidazolyl, p-tolyloxy-propanol ~403.5 (estimated) Pharmaceutical agent (purchased) Commercial synthesis

Structural and Functional Insights

Thiazole Core Modifications: The target compound’s 3-methoxyphenyl group may enhance electron-donating effects compared to the 4-methyl substituent in the piperazine-containing analog . This could influence binding affinity to biological targets. The di-tert-butylphenol group in introduces steric bulk and lipophilicity, likely improving membrane permeability but reducing solubility.

Side Chain Variations: The propan-1-ol chain in the target compound contrasts with the piperazine-ethyl group in . Piperazine derivatives often improve aqueous solubility and enable ionic interactions with receptors .

Pharmacological Activity: Pyrazoline-benzothiazole hybrids (e.g., ) exhibit antitumor activity, attributed to planar aromatic systems intercalating with DNA. The target compound’s thiazole-phenylimino system may share this mechanism . The cardiotropic activity hypothesized for could stem from the piperazine group’s modulation of ion channels, a feature absent in the target compound .

Biological Activity

The compound 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring fused with a propanol moiety and aromatic groups, which are critical for its biological activity. The presence of the methoxyphenyl and phenylimino groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that thiazole derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiazole compounds can inhibit cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and HeLa (cervical cancer) with varying degrees of efficacy.

CompoundCell LineIC50 (µM)Mechanism
3fHT-290.5Induces apoptosis via ROS production
3fHeLa0.7Inhibits tubulin polymerization

The compound's IC50 values suggest it may be more effective than traditional chemotherapeutics in certain contexts .

The mechanisms underlying the biological activity of thiazole derivatives typically involve:

  • Induction of Apoptosis : Studies have shown that compounds similar to this compound can induce apoptosis through the mitochondrial pathway. This is characterized by increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .
  • Inhibition of Microtubule Formation : The compound likely exhibits its antiproliferative effects by disrupting microtubule dynamics, which is crucial for cell division .

3. Structure-Activity Relationships (SAR)

The presence of specific functional groups significantly influences the biological activity of thiazole derivatives:

  • Methoxy Group : The methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Aromatic Substituents : The phenylimino group appears to play a crucial role in modulating the compound's interaction with cellular targets, enhancing its potency against cancer cells.

Case Studies

Several studies have provided insights into the biological efficacy of thiazole derivatives:

  • Antitumor Activity in Vivo : In experiments using xenograft models, compounds similar to 3f demonstrated substantial reductions in tumor volume compared to control treatments. For example, one study reported a tumor growth reduction of up to 58% , indicating promising therapeutic potential .
  • Neuropharmacological Effects : Some derivatives have also been investigated for their anticonvulsant properties, suggesting a broader therapeutic profile beyond oncology .

Q & A

What are the standard synthetic routes for preparing 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol, and how can reaction conditions be optimized for higher yields?

Category: Basic Synthesis Methodology
Answer:
The compound’s thiazole core is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example:

  • Step 1: React a substituted thiourea with a 3-methoxyphenyl-containing α-chloroketone in ethanol under reflux (2–4 hours) to form the dihydrothiazole ring .
  • Step 2: Introduce the propanol chain via nucleophilic substitution or Michael addition. Ethanol or DMF-EtOH mixtures are common solvents, with recrystallization (e.g., DMF:EtOH 1:1) for purification .
  • Optimization: Adjust stoichiometry (1:1 molar ratio of precursors), solvent polarity, and temperature (e.g., 80°C for aryl aldehyde condensations) to improve yields. Catalytic bases like sodium acetate may enhance cyclization efficiency .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound, particularly regarding stereochemical assignments?

Category: Advanced Structural Characterization
Answer:
Contradictions often arise from:

  • Z/E isomerism in the phenylimino group: Use NOESY NMR to confirm spatial proximity of protons. For example, cross-peaks between the thiazole proton and 3-methoxyphenyl substituent can confirm the (2Z) configuration .
  • Dynamic exchange in solution: Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer splitting patterns .
  • Crystallographic validation: Perform X-ray diffraction (as in ) to unambiguously assign stereochemistry and compare with computational models (DFT or molecular mechanics) .

What methodologies are recommended for evaluating the biological activity of this compound, and how should researchers design dose-response experiments?

Category: Advanced Bioassay Design
Answer:

  • Primary screens: Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using 96-well plates with concentrations ranging from 0.5–128 µg/mL .
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50 values. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis/necrosis markers .
  • Dose-response design: Use logarithmic concentration gradients (e.g., 0.1–100 µM) with triplicate wells. Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 and Hill slopes .

How can researchers address discrepancies in biological activity data between in vitro and in silico studies for this compound?

Category: Advanced Data Analysis
Answer:
Discrepancies may stem from:

  • Solubility issues: Validate compound solubility in assay media via HPLC-UV or LC-MS. Use co-solvents (e.g., DMSO ≤1%) that do not interfere with biological targets .
  • Target engagement: Perform surface plasmon resonance (SPR) or thermal shift assays to confirm binding to purported targets (e.g., fungal CYP51 for antifungals) .
  • Metabolic instability: Incubate the compound with liver microsomes (e.g., human, mouse) to assess metabolic half-life. Correlate with in silico ADMET predictions (e.g., SwissADME) .

What advanced techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?

Category: Advanced Stability Profiling
Answer:

  • Forced degradation studies:
    • pH stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., cleavage of the thiazole ring or propanol chain) .
    • Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 40–60°C for accelerated stability testing .
  • Light sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and analyze photodegradants with high-resolution MS .

How can molecular docking and dynamics simulations be applied to predict the compound’s mechanism of action?

Category: Advanced Computational Modeling
Answer:

  • Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., bacterial topoisomerase IV or fungal lanosterol demethylase). Prioritize poses with hydrogen bonds to the thiazole nitrogen or methoxyphenyl oxygen .
  • MD simulations: Run 100-ns trajectories in GROMACS or AMBER to assess binding stability. Analyze RMSD, RMSF, and binding free energy (MM-PBSA) to validate docking results .
  • Validation: Compare predicted binding modes with mutagenesis data or crystallographic structures (if available) .

What strategies are effective for scaling up synthesis while maintaining purity for preclinical studies?

Category: Advanced Process Chemistry
Answer:

  • Purification: Replace column chromatography with recrystallization (e.g., EtOH/water) or fractional distillation for large batches. Monitor purity via HPLC (≥95% area) .
  • Green chemistry: Substitute ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer reflux conditions .
  • Quality control: Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.